molecular formula C11H13N5O B1660702 5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide CAS No. 821004-24-4

5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide

Cat. No.: B1660702
CAS No.: 821004-24-4
M. Wt: 231.25 g/mol
InChI Key: UHSBCRZFQVROSW-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-N’-hydroxypyrazole-4-carboximidamide is a chemical compound with the molecular formula C11H13N5O and a molecular weight of 231.25. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

The synthesis of 5-amino-1-benzyl-N’-hydroxypyrazole-4-carboximidamide involves various synthetic routes and reaction conditions. One common method includes the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds can be synthesized via conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . Industrial production methods often involve optimizing these reactions for large-scale production while maintaining high yields and purity.

Chemical Reactions Analysis

5-amino-1-benzyl-N’-hydroxypyrazole-4-carboximidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include CH-acids, which facilitate the formation of diverse heterocyclic or fused heterocyclic scaffolds . Major products formed from these reactions include poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Scientific Research Applications

5-amino-1-benzyl-N’-hydroxypyrazole-4-carboximidamide has a wide range of scientific research applications. In chemistry, it serves as a versatile synthetic building block for the construction of diverse organic molecules . In biology and medicine, it has potential therapeutic applications due to its ability to interact with various molecular targets and pathways.

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-N’-hydroxypyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various enzymes and receptors, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

5-amino-1-benzyl-N’-hydroxypyrazole-4-carboximidamide can be compared with other similar compounds, such as 5-amino-4-hydroxyiminopyrazoles and diazene compounds . These compounds share similar structural features and chemical properties but differ in their specific applications and mechanisms of action . The uniqueness of 5-amino-1-benzyl-N’-hydroxypyrazole-4-carboximidamide lies in its ability to form stable complexes with a wide range of molecular targets, making it a versatile tool in scientific research .

Properties

IUPAC Name

5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c12-10(15-17)9-6-14-16(11(9)13)7-8-4-2-1-3-5-8/h1-6,17H,7,13H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSBCRZFQVROSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=NO)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40839316
Record name 5-Amino-1-benzyl-N'-hydroxy-1H-pyrazole-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40839316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821004-24-4
Record name 5-Amino-1-benzyl-N'-hydroxy-1H-pyrazole-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40839316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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